molecular formula C12H10F2N2O B3214115 1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1134818-07-7

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3214115
CAS RN: 1134818-07-7
M. Wt: 236.22 g/mol
InChI Key: INEVOTSMFVMARO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray diffraction. Unfortunately, specific information on the molecular structure of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, density, melting point, boiling point, and refractive index. Unfortunately, specific information on the physical and chemical properties of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .

Scientific Research Applications

Synthesis Techniques and Methodologies

  • The Vilsmeier–Haack reaction has been utilized for the synthesis of related pyrazole carbaldehydes, showcasing efficient pathways to these compounds through conventional methods. This technique highlights the versatility and reactivity of pyrazole derivatives in yielding compounds with high purity and good yields, which are crucial for further applications in chemical synthesis and drug development (Kumar et al., 2018).
  • An innovative synthesis of 1,4-dihydropyridines incorporating a pyrazole moiety demonstrates the adaptability of pyrazole derivatives in creating highly functionalized structures. This process, leveraging the classical Hantzsch synthesis, underscores the potential of pyrazole derivatives in constructing complex and biologically significant molecules (Thakrar et al., 2012).

Potential Applications in Drug Discovery

  • Research on multifluorinated pyrazolone derivatives has shown that these compounds can be synthesized efficiently using both conventional and non-conventional techniques. The emphasis on eco-friendly conditions and the ability to apply these methods to a broad set of substrates point to the environmental and practical benefits of such approaches in drug discovery and other areas (Gadakh et al., 2010).
  • Novel synthesis routes for pyrazole derivatives, utilizing the Knoevenagel reaction, have been explored for their potential in producing compounds with anticonvulsant and analgesic properties. This research indicates the therapeutic potential of pyrazole carbaldehydes and their derivatives in developing new treatments (Viveka et al., 2015).

Advanced Material and Chemical Properties

  • Studies on the synthesis of novel pyrazole chalcones demonstrate the compound's role in producing anti-inflammatory, antioxidant, and antimicrobial agents. The exploration of structure-activity relationships and in silico drug-relevant properties further highlights the versatility of pyrazole derivatives in medicinal chemistry and materials science (Bandgar et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Unfortunately, specific information on the mechanism of action of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, specific information on the safety and hazards of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, specific information on the future directions of “1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is not available .

properties

IUPAC Name

1-(2,4-difluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEVOTSMFVMARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=C(C=C(C=C2)F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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